Clomipramine is a tricyclic antidepressant used to many conditions from major depression and panic disorder to narcolepsy and obsessive compulsion disorder (OCD). This internal standard is is suitable for quantitation of Clomipramine levels in urine, serum, or plasma by LC/MS or GC/MS for applications in clinical toxicology, forensic analysis, isotope dilution methods, or pharmaceutical research.
One of the isotopic labelled form of Clomipramine HCl, which is a 5-HT reuptake inhibitor and could be used as an antidepressant agent.
Clomipramine D3 (hydrochloride)
CAS No.: 1398065-86-5
Cat. No.: VC0196394
Molecular Formula: C19D3H20ClN2·HCl
Molecular Weight: 354.34
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 1398065-86-5 |
---|---|
Molecular Formula | C19D3H20ClN2·HCl |
Molecular Weight | 354.34 |
IUPAC Name | 3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H/i1D3; |
SMILES | CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl |
Chemical Identity and Structure
Structural Characteristics
The structure of Clomipramine D3 hydrochloride retains the tricyclic framework characteristic of clomipramine, with the strategic incorporation of three deuterium atoms. The compound contains a chloro-substituted tricyclic dibenzazepine ring system connected to a dimethylaminopropyl side chain, where one methyl group has all three hydrogen atoms replaced with deuterium .
The tricyclic structure consists of two benzene rings fused to a seven-membered azepine ring, with a chlorine atom at position 3. The propylamine side chain is attached to nitrogen in the azepine ring, and terminates with a nitrogen atom bearing one methyl group and one trideuteromethyl group. This entire structure exists as a hydrochloride salt, with the protonation occurring at the tertiary amine of the side chain .
Physical and Chemical Properties
Solvent | Solubility |
---|---|
DMSO | 10 mg/ml |
DMF | 3 mg/ml |
Ethanol | 10 mg/ml |
PBS (pH 7.2) | 0.5 mg/ml |
For optimal preservation of the compound, storage at -20°C is recommended . When preparing stock solutions, it is advisable to consider the following guidelines to maintain the integrity of the compound:
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When stored at -80°C, stock solutions remain stable for up to 6 months.
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When stored at -20°C, solutions should be used within 1 month.
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To enhance solubility, the compound may be heated to 37°C and subsequently subjected to ultrasonic treatment .
These storage and handling recommendations are critical for ensuring the reliability of analytical results when using Clomipramine D3 hydrochloride as an internal standard.
Stability and Analytical Considerations
Sample solutions of Clomipramine D3 hydrochloride are typically provided at a concentration of 10mM in 25 μL volumes for research purposes . The compound demonstrates good stability under appropriate storage conditions, but repeated freezing and thawing should be avoided to prevent degradation .
Applications in Research
Use as an Internal Standard
The primary application of Clomipramine D3 hydrochloride is as an internal standard for the quantification of clomipramine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . Internal standards are essential in quantitative mass spectrometry to correct for variations in sample preparation, injection volume, and detector response.
The deuterium labeling strategy offers several advantages:
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Similar physicochemical properties to the analyte ensure comparable extraction efficiency and chromatographic behavior.
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The mass shift allows clear distinction between the internal standard and the analyte in mass spectrometric detection.
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The deuterium labeling is stable under most analytical conditions, ensuring consistent results .
These characteristics make Clomipramine D3 hydrochloride particularly valuable in bioanalytical methods for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology investigations involving clomipramine .
Hazard Statement | Classification | Signal Word |
---|---|---|
H302 | Harmful if swallowed | Warning |
H336 | May cause drowsiness or dizziness | Warning |
H370 | Causes damage to organs | Danger |
H400 | Very toxic to aquatic life | Warning |
H410 | Very toxic to aquatic life with long lasting effects | Warning |
The compound is classified under several hazard categories, including Acute Toxicity (Category 4), Specific Target Organ Toxicity - Single Exposure (Categories 1 and 3), Aquatic Acute Toxicity (Category 1), and Aquatic Chronic Toxicity (Category 1) .
Related Deuterated Compounds
Comparative Analysis of Deuterated Clomipramine Derivatives
Several deuterated derivatives of clomipramine exist in the research market, each with specific applications in analytical chemistry. The table below compares Clomipramine D3 hydrochloride with other related deuterated compounds:
Compound | Molecular Formula | Molecular Weight | Primary Use |
---|---|---|---|
Clomipramine D3 hydrochloride | C19H20ClD3N2·HCl | 354.3 | Internal standard for clomipramine quantification |
N-Desmethyl Clomipramine D3 | C18H18D3ClN2 | 303.84 | Internal standard for desmethylclomipramine quantification |
N-Desmethyl Clomipramine D6 | C18H15D6ClN2 | 306.86 | Alternative internal standard with higher deuterium incorporation |
N-Desmethyl Clomipramine D3 (CAS: 1189971-04-7) is particularly notable as it represents the primary metabolite of clomipramine with deuterium labeling, used for quantifying this metabolite in pharmacokinetic studies . The different deuterated analogues provide researchers with options for monitoring both the parent drug and its metabolites in biological samples.
Analytical Methods and Applications
Mass Spectrometry Applications
Clomipramine D3 hydrochloride has become instrumental in developing and validating sensitive and specific analytical methods for the quantification of clomipramine in various matrices. The compound is primarily utilized in mass spectrometry-based techniques due to the distinctive mass shift provided by the deuterium labeling .
In LC-MS/MS applications, the compound typically produces fragment ions that are 3 Da heavier than those of non-deuterated clomipramine, allowing for selective monitoring transitions in multiple reaction monitoring (MRM) methods. This selectivity is particularly valuable in complex biological matrices where interferences can complicate analysis .
For optimal analytical performance, researchers typically prepare calibration standards containing known amounts of clomipramine and a fixed concentration of the deuterated internal standard. The ratio of analyte response to internal standard response is used to construct calibration curves, enabling accurate quantification even when absolute recoveries or instrument responses vary between samples .
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